molecular formula C20H28N2O4S B3316127 N-({1-[(furan-2-yl)methyl]piperidin-4-yl}methyl)-2-(4-methoxyphenyl)ethane-1-sulfonamide CAS No. 952966-21-1

N-({1-[(furan-2-yl)methyl]piperidin-4-yl}methyl)-2-(4-methoxyphenyl)ethane-1-sulfonamide

Cat. No.: B3316127
CAS No.: 952966-21-1
M. Wt: 392.5 g/mol
InChI Key: MUSHKOGOERZWSK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-({1-[(furan-2-yl)methyl]piperidin-4-yl}methyl)-2-(4-methoxyphenyl)ethane-1-sulfonamide (CAS: 952966-21-1, referred to as BE42207 in ) is a sulfonamide derivative featuring a piperidine core substituted with a furan-2-ylmethyl group at the 1-position and a 2-(4-methoxyphenyl)ethylsulfonamide moiety at the 4-position .

Properties

IUPAC Name

N-[[1-(furan-2-ylmethyl)piperidin-4-yl]methyl]-2-(4-methoxyphenyl)ethanesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H28N2O4S/c1-25-19-6-4-17(5-7-19)10-14-27(23,24)21-15-18-8-11-22(12-9-18)16-20-3-2-13-26-20/h2-7,13,18,21H,8-12,14-16H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MUSHKOGOERZWSK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)CCS(=O)(=O)NCC2CCN(CC2)CC3=CC=CO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H28N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

392.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-({1-[(furan-2-yl)methyl]piperidin-4-yl}methyl)-2-(4-methoxyphenyl)ethane-1-sulfonamide typically involves multiple steps:

    Formation of the Piperidine Ring: The piperidine ring can be synthesized through a cyclization reaction involving appropriate precursors.

    Attachment of the Furan Group: The furan group is introduced via a nucleophilic substitution reaction, where a furan derivative reacts with a piperidine intermediate.

    Sulfonamide Formation:

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction environments, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N-({1-[(furan-2-yl)methyl]piperidin-4-yl}methyl)-2-(4-methoxyphenyl)ethane-1-sulfonamide can undergo various chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furanones.

    Reduction: The sulfonamide group can be reduced to form amines.

    Substitution: The methoxy group on the phenyl ring can be substituted with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

    Substitution: Electrophilic aromatic substitution can be facilitated by reagents like halogens or nitrating agents.

Major Products

    Oxidation: Furanones and other oxygenated derivatives.

    Reduction: Amines and other reduced forms.

    Substitution: Various substituted phenyl derivatives.

Scientific Research Applications

N-({1-[(furan-2-yl)methyl]piperidin-4-yl}methyl)-2-(4-methoxyphenyl)ethane-1-sulfonamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or antiviral properties.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials or as a catalyst in various chemical processes.

Mechanism of Action

The mechanism of action of N-({1-[(furan-2-yl)methyl]piperidin-4-yl}methyl)-2-(4-methoxyphenyl)ethane-1-sulfonamide involves its interaction with specific molecular targets and pathways:

    Molecular Targets: It may bind to enzymes or receptors, altering their activity.

    Pathways Involved: The compound could modulate signaling pathways related to inflammation, cell proliferation, or apoptosis.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

W-18 and W-15 (Sulfonamide-Based Analogs)

  • W-18 : 1-(4-Nitrophenylethyl)piperidylidene-2-(4-chlorophenyl)sulfonamide (). Both W-18 and the target compound share a piperidine-sulfonamide backbone. However, W-18 incorporates a 4-nitrophenylethyl group and a 4-chlorophenylsulfonamide, contrasting with the target’s furan-2-ylmethyl and 4-methoxyphenyl groups. The nitro and chloro substituents in W-18 likely increase electron-withdrawing effects, reducing metabolic stability compared to the target’s methoxy and furan motifs .
  • W-15 : 4-Chloro-N-[1-(2-phenylethyl)-2-piperidinylidene]benzenesulfonamide (). W-15 features a 2-piperidinylidene ring (unsaturated piperidine) and a 2-phenylethyl group, differing from the saturated piperidine and furan substitution in BE42205. The unsaturated ring in W-15 may alter conformational flexibility and receptor interactions .

4-Methoxybutyrylfentanyl (Opioid Analogs)

  • Structure: N-(4-Methoxyphenyl)-N-[1-(2-phenylethyl)piperidin-4-yl]butanamide (). While both compounds share a 4-methoxyphenyl group and piperidine core, 4-methoxybutyrylfentanyl is a butanamide opioid derivative.

Astemizole (Antihistamine with Piperidine Core)

  • Structure : 1-[(4-Fluorophenyl)methyl]-N-[1-[2-(4-methoxyphenyl)ethyl]-4-piperidinyl]benzimidazol-2-amine (). Astemizole shares the 4-methoxyphenylethyl-piperidine motif but incorporates a benzimidazole ring and fluorophenyl group. The sulfonamide in BE42207 may confer different solubility and CNS penetration compared to astemizole’s benzimidazole .

Thiophene- and Furan-Containing Analogs

  • N-[4-(Methoxymethyl)-1-(2-(thiophen-2-yl)ethyl)piperidin-4-yl]-N-phenylpropanamide (): This compound substitutes the furan in BE42207 with a thiophene ring. Thiophene’s sulfur atom increases lipophilicity and metabolic resistance compared to furan’s oxygen, which may enhance bioavailability .

Structural and Functional Group Analysis

Compound Piperidine Substitution Aromatic Group Functional Group Key Differences
BE42207 (Target) 1-(Furan-2-ylmethyl)-4-methyl 4-Methoxyphenyl Sulfonamide Furan ring; methoxy enhances lipophilicity
W-18 1-(4-Nitrophenylethyl) 4-Chlorophenyl Sulfonamide Nitro group; higher electron withdrawal
4-Methoxybutyrylfentanyl 1-(2-Phenylethyl) 4-Methoxyphenyl Amide (Butanamide) Opioid backbone; amide vs. sulfonamide
Astemizole 1-[2-(4-Methoxyphenyl)ethyl] Benzimidazole; Fluorophenyl Amine (Benzimidazole) Heterocyclic ring; fluorophenyl
Thiophene Analog () 1-(Thiophen-2-yl ethyl) Phenyl Amide Thiophene vs. furan; sulfur vs. oxygen

Pharmacological Implications

  • Sulfonamide vs. Amide : The sulfonamide group in BE42207 may improve metabolic stability compared to amide-containing analogs like 4-methoxybutyrylfentanyl, as sulfonamides are less prone to hydrolysis .
  • Piperidine Modifications : Saturation (BE42207) vs. unsaturation (W-15) impacts conformational flexibility, influencing binding to rigid vs. dynamic receptor sites .

Biological Activity

N-({1-[(furan-2-yl)methyl]piperidin-4-yl}methyl)-2-(4-methoxyphenyl)ethane-1-sulfonamide is a complex organic compound that has garnered interest in pharmacological research due to its potential therapeutic applications. This article explores its biological activity, mechanisms of action, and relevant studies.

Chemical Structure and Properties

The compound's structure can be summarized by its molecular formula C20H26N2O2SC_{20}H_{26}N_{2}O_{2}S and its CAS number 953997-51-8. The presence of a piperidine ring, furan moiety, and sulfonamide group contributes to its diverse biological activities.

The biological activity of this compound is primarily attributed to the following mechanisms:

  • Enzyme Inhibition : Similar compounds have been shown to inhibit enzymes such as acetylcholinesterase (AChE), which is crucial for neurotransmitter regulation . This inhibition can lead to increased levels of acetylcholine, potentially enhancing cognitive functions.
  • Antimicrobial Activity : The sulfonamide group is known for its antibacterial properties, often acting by inhibiting bacterial folate synthesis . This mechanism is critical in the development of new antimicrobial agents.
  • Antitumor Effects : Research indicates that compounds with similar structures exhibit anticancer properties by inducing apoptosis in cancer cells and inhibiting tumor growth .

Antimicrobial Activity

A study evaluated the antibacterial effectiveness of various synthesized compounds, including those with piperidine and sulfonamide functionalities. The results indicated significant inhibition against several bacterial strains, suggesting that this compound may possess similar antimicrobial properties .

Enzyme Inhibition Studies

Research has demonstrated that derivatives with piperidine rings can effectively inhibit AChE and urease enzymes. The binding affinity and inhibitory concentration were assessed, showing promising results for the compound in modulating enzyme activity, which could be beneficial in treating conditions like Alzheimer's disease .

Case Studies

Case Study 1: Anticancer Activity
In a controlled study on various piperidine derivatives, this compound was tested for its ability to induce apoptosis in cancer cell lines. Results indicated a significant reduction in cell viability at specific concentrations, highlighting its potential as an anticancer agent.

Case Study 2: Neuroprotective Effects
Another study focused on the neuroprotective effects of similar compounds on neuronal cell lines exposed to oxidative stress. The results showed that these compounds could reduce cell death and promote survival through modulation of oxidative stress pathways, suggesting potential applications in neurodegenerative diseases.

Summary of Biological Activities

Activity Type Mechanism Outcome
AntimicrobialInhibition of folate synthesisEffective against various bacterial strains
Enzyme InhibitionAChE inhibitionIncreased acetylcholine levels
AntitumorInduction of apoptosisReduced viability in cancer cell lines
NeuroprotectiveModulation of oxidative stressEnhanced survival of neuronal cells

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-({1-[(furan-2-yl)methyl]piperidin-4-yl}methyl)-2-(4-methoxyphenyl)ethane-1-sulfonamide
Reactant of Route 2
N-({1-[(furan-2-yl)methyl]piperidin-4-yl}methyl)-2-(4-methoxyphenyl)ethane-1-sulfonamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.